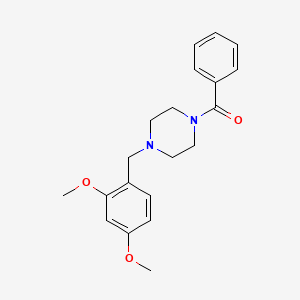
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is commonly used as a recreational drug due to its stimulant properties. However, BZP has also gained attention in scientific research due to its potential applications in medicine and pharmacology.
作用機序
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft. This results in increased neuronal activity and a feeling of euphoria.
Biochemical and Physiological Effects:
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine can also cause nausea, vomiting, and insomnia. Long-term use of 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine has been associated with liver and kidney damage.
実験室実験の利点と制限
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined mechanism of action. 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine also has a long half-life, making it useful for studying the effects of dopamine and serotonin over an extended period of time. However, 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine has several limitations for lab experiments. It is not selective for dopamine and serotonin transporters, meaning that it can also bind to other receptors in the brain. This can make it difficult to interpret the results of experiments using 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine.
将来の方向性
There are several future directions for research on 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine. One area of interest is the development of selective 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine analogs that target specific receptors in the brain. This could lead to the development of more effective treatments for neurological disorders. Another area of research is the study of the long-term effects of 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine use on the brain and other organs. This could provide valuable information on the potential risks associated with recreational use of 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine. Finally, 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine could be used as a tool to study the effects of dopamine and serotonin on behavior and cognition in animal models. This could lead to a better understanding of the underlying mechanisms of these neurotransmitters in the brain.
合成法
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with benzoyl chloride and 2,4-dimethoxybenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydrogen chloride produced during the reaction. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine has also been investigated as a potential treatment for Parkinson's disease and other neurological disorders. In addition, 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine has been used as a tool in pharmacological research to study the effects of dopamine and serotonin on the central nervous system.
特性
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-8-17(19(14-18)25-2)15-21-10-12-22(13-11-21)20(23)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRWOBQJBOGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Dimethoxybenzyl)piperazin-1-yl](phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)


![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)


